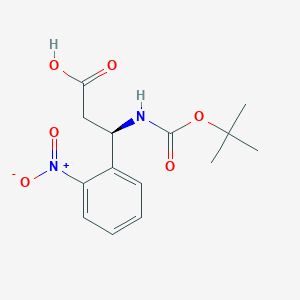
2-Bromo-1,3,4-thiadiazole
Vue d'ensemble
Description
2-Bromo-1,3,4-thiadiazole (BTD) is a heterocyclic compound belonging to the thiadiazole class of compounds. It is an organic compound with a molecular formula of C3H2BrN2S. BTD is a colorless solid that is soluble in water and organic solvents. BTD is widely used in organic synthesis and has a wide range of applications. It is used in the synthesis of various organic molecules such as dyes, medicines, and polymers. It is also used as a catalyst in various reactions.
Applications De Recherche Scientifique
Pharmaceutical Research
2-Bromo-1,3,4-thiadiazole derivatives have been explored for their potential as lead compounds in drug synthesis. They exhibit a range of biological activities that make them promising candidates for developing new medications .
Antimicrobial Agents
The thiadiazole scaffold is known for its antimicrobial properties. Compounds with this moiety, including 2-Bromo-1,3,4-thiadiazole derivatives, could be used to create new antimicrobial agents that might offer higher activity compared to standard drugs .
Cancer Therapy
Thiadiazole derivatives are being studied for their anticancer properties. The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact with biological targets effectively .
Material Science
In material science, 2-Bromo-1,3,4-thiadiazole can be used in the synthesis of novel materials due to its ability to undergo various chemical reactions that can modify its structure and properties .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be used to create a wide array of other chemical compounds through reactions such as palladium-catalyzed C-H direct arylation and C-Br aromatic nucleophilic substitution .
Electronics and Optoelectronics
Derivatives of 2-Bromo-1,3,4-thiadiazole can be utilized in the development of electronic and optoelectronic devices due to their electronic structure and electron delocalization properties .
Agricultural Chemistry
In agricultural chemistry, thiadiazoles have been investigated for their potential use in pest control and as plant growth regulators due to their biological activity .
Chemical Research Tools
As a chemical research tool, 2-Bromo-1,3,4-thiadiazole can be used in various studies to understand reaction mechanisms and the behavior of similar mesoionic compounds .
Mécanisme D'action
Target of Action
2-Bromo-1,3,4-thiadiazole is a versatile compound that has been studied for its potential in medicinal chemistry Thiadiazole derivatives have been known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows the compound to cross cellular membranes and exert a broad spectrum of biological activities .
Mode of Action
It’s known that thiadiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This interaction with its targets leads to changes at the molecular level, affecting the normal functioning of the cells.
Biochemical Pathways
It’s known that thiadiazole derivatives can affect various biochemical pathways, leading to a broad spectrum of biological activities . These effects can range from anti-cancer activities to anti-inflammatory effects .
Propriétés
IUPAC Name |
2-bromo-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN2S/c3-2-5-4-1-6-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBCRVIBTFHJLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383575 | |
| Record name | 2-bromo-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3,4-thiadiazole | |
CAS RN |
61929-24-6 | |
| Record name | 2-bromo-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key reactions involving 2-bromo-1,3,4-thiadiazole as a starting material?
A1: 2-Bromo-1,3,4-thiadiazole serves as a versatile building block for synthesizing various substituted 1,3,4-thiadiazole derivatives. [, ] One key reaction is its nucleophilic substitution with amines. For example, reacting 2-bromo-1,3,4-thiadiazole with N,N-dialkylaminoethylamines or N-methylpiperazine yields the corresponding 2-amino-1,3,4-thiadiazole derivatives. [] These derivatives exhibit pharmacological activities, including antihistaminic, anticholinergic, and norepinephrine-potentiating effects. [] Furthermore, 2-bromo-1,3,4-thiadiazole can react with metal salts to form coordination complexes. Notably, it forms complexes with copper(II) [] and cobalt(II)/nickel(II), offering insights into its coordination behavior. []
Q2: What pharmacological activities have been observed for derivatives of 2-bromo-1,3,4-thiadiazole?
A2: Research indicates that 5-substituted 2-(N,N-dialkylaminoethyl)amino- and 2-N-methylpiperazinyl-1,3,4-thiadiazoles, synthesized from 2-bromo-1,3,4-thiadiazole, possess notable pharmacological activities. [] These compounds demonstrate antihistaminic activity, suggesting their potential use in managing allergic reactions. Additionally, they exhibit anticholinergic properties, implying potential applications in conditions involving excessive acetylcholine activity. Moreover, these derivatives showcase norepinephrine-potentiating activity, indicating their ability to enhance the effects of norepinephrine, a neurotransmitter crucial for various physiological functions. []
Q3: How does the structure of 2-bromo-1,3,4-thiadiazole lend itself to forming coordination complexes?
A3: The structure of 2-bromo-1,3,4-thiadiazole features nitrogen and sulfur atoms within its heterocyclic ring. [, ] These heteroatoms possess lone pairs of electrons, enabling them to act as donor sites for coordinating with metal ions. This characteristic allows 2-bromo-1,3,4-thiadiazole to function as a ligand in forming coordination complexes with various transition metals, including copper(II) [] and cobalt(II)/nickel(II). [] Studying these complexes provides valuable insights into the coordination chemistry of this compound and its potential applications in fields like catalysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)
